3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol
Overview
Description
3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol is a heterocyclic compound that contains both an indene and a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable target for synthesis and study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol typically involves the following steps:
Formation of the Indene Derivative: The starting material, 2,3-dihydro-1H-inden-5-ylmethanol, is synthesized from commercially available indene.
Triazole Ring Formation: The indene derivative is then reacted with thiosemicarbazide under acidic conditions to form the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The triazole ring can be reduced to form corresponding amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides or acyl chlorides are common reagents for substitution reactions involving the thiol group.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Thioethers or other substituted derivatives.
Scientific Research Applications
3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The unique electronic properties of the triazole ring make this compound a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. The thiol group can also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine: Similar in structure but contains an oxazole ring instead of a triazole ring.
(2,3-dihydro-1H-indol-5-ylmethyl)amine: Contains an indole ring and is used in similar applications.
5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione: Another indene derivative with potential synthetic and biological applications.
Uniqueness
The uniqueness of 3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol lies in its combination of the indene and triazole rings, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-(2,3-dihydro-1H-inden-5-yl)-1,2-dihydro-1,2,4-triazole-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c15-11-12-10(13-14-11)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEQKMOSDLXFGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=NC(=S)NN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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